molecular formula C8H10O2S B8560441 4-Isopropylthiophene-2-carboxylic acid

4-Isopropylthiophene-2-carboxylic acid

Cat. No. B8560441
M. Wt: 170.23 g/mol
InChI Key: VFZFHLPZEOBVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Isopropylthiophene-2-carboxylic acid

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-propan-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H10O2S/c1-5(2)6-3-7(8(9)10)11-4-6/h3-5H,1-2H3,(H,9,10)

InChI Key

VFZFHLPZEOBVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(4-isopropylthiophen-2-yl)ethanone (example 74, step a) (1 g) in 1,4-dioxane (10 mL) was cautiously added to a solution of sodium hydroxide (1.19 g) in aqueous sodium hypochlorite (8%, 50 mL) at 60° C. The resulting mixture was heated to 75° C. and stirred for 1 h. The reaction was allowed to cool and the aqueous phase washed with DCM (50 mL). The aqueous phase was treated with aqueous sodium bisulphite solution (10%, 20 mL) and carefully acidified with concentrated hydrochloric acid. The resulting mixture was extracted with DCM (3×50 mL). The combined organic solutions were dried over sodium sulphate, filtered and evaporated to give a yellow oil. Purification was by preparative HPLC (Sunfire™, Gradient: 5-95% acetonitrile in 0.2% aqueous TFA). The fractions containing product were combined, evaporated and dried under high vacuum to give the subtitled compound as a white solid. Yield 0.5 g.
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Synthesis routes and methods II

Procedure details

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